3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide
Description
This compound is a benzene sulfonamide derivative featuring a 3-chloro-4-fluoro-substituted aromatic ring and a unique N-substituent: a 2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl group.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O4S/c15-12-7-11(4-5-13(12)16)23(21,22)17-8-10(19)9-18-6-2-1-3-14(18)20/h1-7,10,17,19H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQAZPGKBSUCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide , with the CAS number 1705318-54-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 360.78 g/mol. The structure includes a chloro and a fluoro substituent on the benzene ring, which may influence its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.78 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that compounds similar to 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide can induce apoptosis in various cancer cell lines.
Case Study: MCF-7 Cell Line
A study investigating the cytotoxic effects of sulfonamide derivatives on the MCF-7 breast cancer cell line revealed that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating moderate effectiveness against this cancer type .
Enzyme Inhibition
This compound's structure suggests potential inhibitory activity against various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial in inflammatory pathways and cancer progression.
Inhibitory Effects
Inhibition studies have shown that related compounds can moderately inhibit COX-2 and LOX enzymes, which are involved in inflammation and tumorigenesis. The presence of electron-withdrawing groups, such as fluorine, enhances these inhibitory effects due to increased binding affinity .
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Preliminary data suggest that 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
Research has reported MIC values for similar compounds against Staphylococcus aureus and Escherichia coli in the range of 15.625 to 125 µM, indicating significant antibacterial potential .
The biological activity of 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells contributes to its anticancer properties.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways lead to its antimicrobial efficacy.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 3-chloro-4-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzene-1-sulfonamide exhibit significant antitumor effects. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine carboxamides have demonstrated potent inhibition of Met kinase activity, leading to tumor stasis in xenograft models of gastric carcinoma . This suggests that derivatives of this compound may serve as effective cancer therapeutics.
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial properties. Compounds containing similar structures have been investigated for their efficacy against various bacterial strains. The mechanism typically involves inhibition of folate synthesis, which is crucial for bacterial growth .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific targets within metabolic pathways, potentially modulating various biological processes. For example, certain derivatives have shown promise as inhibitors of RET kinase, which is implicated in several cancers .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Hydroxy-3-(Naphthalen-2-yloxy)Propyl)-4-(Quinolin-3-yl)Piperidin-4-ol
- Structure: Features a hydroxypropyl chain with a naphthalenyloxy group and a quinoline-piperidine moiety.
- Biological Activity: Potent 5-HT1F antagonist (Ki = 11 nM) with >30-fold selectivity over 5-HT1A and 5-HT2B (Ki = 343 nM). Demonstrates nonspecific luminescence inhibition at ≥3 μM .
4-Hydroxy-N-(2-Methyl-2H-1,2,3,4-Tetrazol-5-yl)Benzene-1-Sulfonamide
- Structure : A simpler sulfonamide with a tetrazole ring substituent.
- Physicochemical Properties: Tetrazole’s ionizability likely improves aqueous solubility, contrasting with the target compound’s dihydropyridinone, which may prioritize membrane permeability .
Example 53 (From )
- Structure: A pyrazolo[3,4-d]pyrimidine-linked sulfonamide with fluorophenyl and chromenone groups.
TCO-GDC-1 (From )
- Structure: Contains a 4-chloro-3-fluorophenyl group and a dihydropyridinone ring, similar to the target compound.
- Role: Used in drug conjugation, suggesting the dihydropyridinone motif enhances stability or target engagement .
Structural and Functional Analysis
Substituent Effects on Receptor Binding
- Observed in 5-HT1F antagonists (e.g., Ki = 11 nM in ) .
- Dihydropyridinone vs. Naphthalenyloxy: The former’s carbonyl group may form hydrogen bonds critical for selectivity, while the latter relies on π-π interactions.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | ~400 (estimated) | Moderate (~2.5) | Moderate (hydroxypropyl aids) |
| 1-(2-Hydroxy-3-(Naphthalen-2-yloxy)... | 454.5 | High (~4.0) | Low (naphthalene reduces) |
| 4-Hydroxy-N-(2-Methyl-tetrazolyl)... | 255.26 | Low (~1.0) | High (ionizable tetrazole) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
